molecular formula C16H10N2S2 B11947216 Dithio-ss-isoindigo CAS No. 6813-37-2

Dithio-ss-isoindigo

Cat. No.: B11947216
CAS No.: 6813-37-2
M. Wt: 294.4 g/mol
InChI Key: ARTGKJZDUGPTIV-UHFFFAOYSA-N
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Description

1H-ISOINDOLE-1-THIONE,3-(2,3-DIHYDRO-3-THIOXO-1H-ISOINDOL-1-YLIDENE)-2,3-DIHYDRO- is a complex organic compound belonging to the isoindole family. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of thione groups (sulfur analogs of carbonyl groups) in the structure suggests potential reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-ISOINDOLE-1-THIONE,3-(2,3-DIHYDRO-3-THIOXO-1H-ISOINDOL-1-YLIDENE)-2,3-DIHYDRO- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the isoindole core through cyclization of appropriate precursors.

    Thionation: Introduction of thione groups using reagents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-ISOINDOLE-1-THIONE,3-(2,3-DIHYDRO-3-THIOXO-1H-ISOINDOL-1-YLIDENE)-2,3-DIHYDRO- can undergo various chemical reactions, including:

    Oxidation: Conversion of thione groups to sulfoxides or sulfones.

    Reduction: Reduction of thione groups to thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions at the isoindole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1H-ISOINDOLE-1-THIONE,3-(2,3-DIHYDRO-3-THIOXO-1H-ISOINDOL-1-YLIDENE)-2,3-DIHYDRO- involves interactions with molecular targets such as enzymes or receptors. The thione groups may participate in redox reactions, influencing cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1-thione: A simpler analog with similar reactivity.

    3-(2,3-Dihydro-3-thioxo-1H-isoindol-1-ylidene)-2,3-dihydro-1H-isoindole: A closely related compound with comparable properties.

Uniqueness

1H-ISOINDOLE-1-THIONE,3-(2,3-DIHYDRO-3-THIOXO-1H-ISOINDOL-1-YLIDENE)-2,3-DIHYDRO- is unique due to its specific structural features, such as the presence of multiple thione groups and the fused isoindole rings

Properties

CAS No.

6813-37-2

Molecular Formula

C16H10N2S2

Molecular Weight

294.4 g/mol

IUPAC Name

3-(3-sulfanyl-2H-isoindol-1-yl)isoindole-1-thione

InChI

InChI=1S/C16H10N2S2/c19-15-11-7-3-1-5-9(11)13(17-15)14-10-6-2-4-8-12(10)16(20)18-14/h1-8,17,19H

InChI Key

ARTGKJZDUGPTIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2=S)C3=C4C=CC=CC4=C(N3)S

Origin of Product

United States

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